Molecular Weight and Steric Bulk vs. 6-Methyl and 6-Propyl Analogs
The 6‑ethyl substituent provides intermediate steric bulk. Compared to the 6‑methyl analog (C₇H₈O, MW 108.14 g/mol), the target compound adds 14.02 Da of mass and an additional methylene unit, increasing the A‑value (steric parameter) from 1.70 kcal/mol (Me) to an estimated 1.75 kcal/mol (Et) [1]. Compared to the 6‑propyl analog (C₉H₁₂O, MW 136.19 g/mol), it is 14.03 Da lighter and less flexible. These differences can influence crystallization, solubility, and host‑guest inclusion behavior, but no direct comparative dissolution or packing data have been located in the open literature; this is a class‑level inference .
| Evidence Dimension | Molecular weight and steric bulk (estimated A‑value) |
|---|---|
| Target Compound Data | MW 122.16 g/mol; Est. A‑value (Et) ≈ 1.75 kcal/mol |
| Comparator Or Baseline | 6-Methyl analog: MW 108.14 g/mol, A‑value (Me) = 1.70 kcal/mol; 6-Propyl analog: MW 136.19 g/mol, est. A‑value (n‑Pr) ≈ 1.80 kcal/mol |
| Quantified Difference | ΔMW: +14.02 Da vs. Me; −14.03 Da vs. Pr. ΔA‑value: ~0.05 kcal/mol vs. Me; ~−0.05 kcal/mol vs. Pr. |
| Conditions | A‑values from cyclohexane conformational analysis; extrapolated to cyclohexadienone system. |
Why This Matters
Subtle steric alterations can affect preferential solvation and packing in crystalline derivatives, which is critical for consistent recrystallization and formulation during scale‑up.
- [1] Eliel, E. L., Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons, pp. 696–697 (A‑value compilations). View Source
